molecular formula C12H18N2O B12576708 (2S)-2-[(4-Methoxyphenyl)methyl]piperazine CAS No. 612502-39-3

(2S)-2-[(4-Methoxyphenyl)methyl]piperazine

Cat. No.: B12576708
CAS No.: 612502-39-3
M. Wt: 206.28 g/mol
InChI Key: DINRDQCLKJBKSR-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-[(4-Methoxyphenyl)methyl]piperazine is a chiral piperazine derivative of significant interest in medicinal chemistry and neuroscience research. Piperazine scaffolds are recognized as privileged structures in drug discovery due to their presence in a wide range of bioactive molecules and their favorable impact on the pharmacokinetic properties of drug candidates . The piperazine core helps to improve water solubility and bioavailability, making it a versatile building block for developing novel therapeutic agents . This compound serves as a key synthetic intermediate for the development of potential pharmacologically active molecules. Piperazine derivatives are extensively investigated for their diverse biological activities, including potential applications in central nervous system (CNS) targeting compounds . The (S)-enantiomer provides a specific stereochemical configuration that is often critical for selective interaction with biological targets, particularly in the development of receptor-selective ligands. The 4-methoxyphenyl moiety present in this compound is a common pharmacophore in bioactive molecules. Research on structurally related methoxyphenylpiperazine derivatives indicates that such compounds can interact with key neurotransmitter systems . For research purposes only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

612502-39-3

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

(2S)-2-[(4-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C12H18N2O/c1-15-12-4-2-10(3-5-12)8-11-9-13-6-7-14-11/h2-5,11,13-14H,6-9H2,1H3/t11-/m0/s1

InChI Key

DINRDQCLKJBKSR-NSHDSACASA-N

Isomeric SMILES

COC1=CC=C(C=C1)C[C@H]2CNCCN2

Canonical SMILES

COC1=CC=C(C=C1)CC2CNCCN2

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 2s 2 4 Methoxyphenyl Methyl Piperazine

Stereoselective Synthesis Strategies

The creation of a specific stereoisomer, or enantiomer, is crucial in drug development, as different enantiomers of a molecule can have vastly different biological activities. The following sections detail methods to synthesize the desired (S)-enantiomer of 2-[(4-Methoxyphenyl)methyl]piperazine.

Asymmetric Synthetic Routes to Enantiopure Piperazine (B1678402) Skeletons

Asymmetric synthesis aims to create a chiral molecule from a non-chiral starting material. Several catalytic asymmetric methods have been developed to produce enantiopure piperazine skeletons.

One notable approach is the palladium-catalyzed asymmetric allylic alkylation . This method has been successfully used to synthesize α-tertiary piperazin-2-ones, which are precursors to chiral piperazines. rsc.orgcaltech.edu The reaction utilizes a palladium catalyst with a chiral ligand to control the stereochemistry of the product. caltech.edunih.gov For instance, the asymmetric palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones has yielded highly enantioenriched tertiary piperazin-2-ones. rsc.orgcaltech.edu These intermediates can then be reduced to the corresponding chiral piperazines. caltech.edu

Another powerful technique is the asymmetric hydrogenation of unsaturated piperazine precursors. Iridium- or palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols or unsaturated piperazin-2-ones can produce chiral piperazin-2-ones with high enantioselectivity. nih.govacs.orgdicp.ac.cn These piperazin-2-ones can subsequently be converted to the desired chiral piperazines. dicp.ac.cn

A modular synthesis of 2,6-disubstituted piperazines has been achieved through a highly diastereoselective intramolecular palladium-catalyzed hydroamination reaction. rsc.org This method starts from a homochiral cyclic sulfamidate, demonstrating the versatility of catalytic approaches in controlling stereochemistry. rsc.orgnih.gov

Chiral Pool Approaches and Precursors

The "chiral pool" approach utilizes readily available, enantiomerically pure natural products, such as amino acids, as starting materials. baranlab.orgmdpi.com This strategy leverages the inherent chirality of these precursors to build more complex chiral molecules.

α-Amino acids are particularly valuable precursors for the synthesis of chiral piperazines. mdpi.comrsc.org A one-pot procedure starting from N-protected amino acids has been developed, involving a sequence of an Ugi four-component reaction, Boc-deprotection, intramolecular cyclization, and final reduction (UDCR) to yield enantiomerically pure 3-substituted piperazines. rsc.org For example, enantiopure 2-substituted piperazines can be obtained in four steps from α-amino acids, with a key aza-Michael addition step. researchgate.net

The synthesis of cis-2,5-disubstituted chiral piperazines has been accomplished starting from amino acid-derived chiral aziridines. The key step involves the regioselective ring-opening of the aziridine (B145994) with an α-amino acid methyl ester. researchgate.net

Chemo-Enzymatic and Catalytic Methods for Chiral Resolution and Asymmetric Induction

Chemo-enzymatic methods combine the selectivity of enzymes with the efficiency of chemical reactions to produce enantiopure compounds. Enzymatic kinetic resolution is a common technique where an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the two.

For instance, the kinetic resolution of racemic piperazine-2-carboxamide (B1304950) using stereospecific amidases has been used to produce (S)-piperazine-2-carboxylic acid with high enantiomeric excess. researchgate.net Lipases are also frequently employed for the resolution of piperazine derivatives. researchgate.net The resolution of N-t-Boc-piperazine carboxamide with leucine (B10760876) aminopeptidase (B13392206) yields the corresponding (S)-acid and (R)-amide with good optical purity. researchgate.net A "low-temperature lipase-catalyzed reaction" has proven effective for the resolution of sterically hindered alcohols, a strategy that could be adapted for piperazine precursors. nih.gov

Catalytic methods for asymmetric induction often involve the use of chiral catalysts to guide the stereochemical outcome of a reaction. For example, a quinine-derived urea (B33335) has been used as a catalyst in a one-pot asymmetric synthesis of C3-substituted piperazin-2-ones. nih.govacs.org This sequence involves a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization. nih.govacs.org

Multicomponent Reaction Strategies Incorporating the Piperazine Moiety

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the formation of complex molecules from three or more starting materials in a single step. thieme-connect.com The Ugi reaction , a four-component reaction, is particularly well-suited for the synthesis of piperazine derivatives. thieme-connect.comrsc.orgrsc.org

A versatile method for synthesizing piperazine-2-carboxamides involves a one-pot, four-component Ugi condensation using an N-alkylethylenediamine, chloroacetaldehyde, a carboxylic acid, and an isocyanide. thieme-connect.com This approach has been applied to the efficient preparation of a key chiral piperazine intermediate for the HIV protease inhibitor indinavir. thieme-connect.com A similar strategy has been used to synthesize various 3,3-substituted morpholines and piperazines. thieme-connect.com

The Passerini reaction , another three-component reaction, involves an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy amide. wikipedia.orgambeed.comorganic-chemistry.org While not directly forming the piperazine ring, its products can be valuable intermediates that are subsequently cyclized to form piperazine derivatives. slideshare.netnih.gov

Derivatization and Functionalization of the Piperazine Core and Aromatic Moieties

Once the core piperazine structure is synthesized, it can be further modified to introduce desired functional groups.

N-Alkylation and Acylation Reactions

The nitrogen atoms of the piperazine ring are nucleophilic and can be readily functionalized through N-alkylation and N-acylation reactions.

N-alkylation can be achieved through nucleophilic substitution on alkyl halides or sulfonates, or via reductive amination. nih.gov Copper-catalyzed three-component reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO), alkyl halides, and aryl halides can produce N-alkyl-N'-aryl-piperazines. rsc.org

Substitution and Coupling Reactions on the (4-Methoxyphenyl)methyl Moiety

The (4-methoxyphenyl)methyl moiety of (2S)-2-[(4-Methoxyphenyl)methyl]piperazine offers several avenues for chemical modification, allowing for the introduction of diverse functional groups. These modifications can be broadly categorized into reactions involving the aromatic ring and those at the benzylic position.

A key strategy for functionalizing the aromatic ring involves the demethylation of the methoxy (B1213986) group to yield a phenolic hydroxyl group. This transformation to the corresponding (2S)-2-[(4-hydroxyphenyl)methyl]piperazine is a critical step as the hydroxyl group serves as a versatile handle for a variety of subsequent substitution and coupling reactions. A reported synthesis for a closely related analog, 1-(2-Methoxyphenyl)-4-[(4-hydroxyphenyl)methyl]piperazine, involves the reaction of 4-hydroxyphenyl methanol (B129727) with 1-(2-methoxyphenyl)piperazine (B120316) in the presence of lithium bromide and potassium hydroxide (B78521) in toluene (B28343) at reflux, affording the product in an 80% yield. prepchem.com This method highlights a potential route to the key hydroxylated intermediate of the target compound.

Once the hydroxyl group is in place, it can be converted to a triflate (trifluoromethanesulfonate), which is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and vinyl groups, onto the aromatic ring. Common palladium-catalyzed coupling reactions include the Suzuki, Stille, and Buchwald-Hartwig reactions, which are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. quizlet.commasterorganicchemistry.comiitm.ac.in

The benzylic position of the (4-methoxyphenyl)methyl group is also amenable to functionalization. Benzylic C-H bonds are relatively weak and can be selectively halogenated, most commonly through free-radical bromination using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light. researchgate.net This would yield (2S)-2-[bromo(4-methoxyphenyl)methyl]piperazine, a versatile intermediate for nucleophilic substitution reactions.

Phosphorylation and Other Functional Group Transformations

Phosphorylation of the this compound scaffold can be achieved, particularly if the methoxy group is first converted to a hydroxyl group as described previously. The resulting benzylic alcohol derivative, (2S)-2-[(4-hydroxyphenyl)methyl]piperazine, can undergo phosphorylation. A direct, one-flask procedure for the conversion of benzylic alcohols to the corresponding phosphonates involves treatment with triethyl phosphite (B83602) and zinc iodide. nih.govnih.gov For instance, 4-methoxybenzyl alcohol can be converted to its phosphonate (B1237965) in good yield using these conditions, particularly when the reaction is conducted in THF at reflux. nih.gov This suggests that a similar transformation would be feasible for the hydroxylated derivative of the target compound.

Another approach to phosphorylation involves the synthesis of phosphonic acid derivatives. For example, diethyl (alkylsulfonamido(4-methoxyphenyl)methyl)phosphonates can be synthesized from 4-methoxybenzaldehyde. unisi.itnih.gov This methodology could be adapted to the target compound, potentially starting from a suitable aldehyde precursor. The cleavage of the phosphonate ester bonds to yield the free phosphonic acids can be achieved by treatment with potassium iodide and trimethylsilyl (B98337) chloride. unisi.it

Furthermore, catalytic chemoselective O-phosphorylation of alcohols has been reported, where a range of functional groups, including methoxy-substituted benzylic alcohols, are well-tolerated. lonza.com These methods often provide the corresponding phosphorylation products in good to excellent yields. lonza.com

The following table summarizes potential phosphorylation reactions based on literature for analogous compounds:

Starting Material AnalogueReagents and ConditionsProduct TypeReference
4-Methoxybenzyl alcoholTriethyl phosphite, Zinc Iodide, THF, refluxDiethyl benzylphosphonate nih.gov
4-MethoxybenzaldehydeAmmonium (B1175870) acetate, diethyl phosphiteDiethyl (amino(4-methoxyphenyl)methyl)phosphonate unisi.it
Benzylic AlcoholPhosphorylating agent, catalystPhosphate (B84403) ester lonza.com

Process Development and Scalability Considerations for Research Applications

The transition from a laboratory-scale synthesis to a larger, process-scale production for research applications presents several challenges, particularly for chiral molecules like this compound. Key considerations include the cost and availability of starting materials, the efficiency and robustness of each synthetic step, and the ease of purification.

For the synthesis of chiral 2-substituted piperazines, several scalable methods have been developed. prepchem.com One approach involves the use of α-amino acids as chiral starting materials, which are often readily available and relatively inexpensive. The key transformations in these routes, such as aza-Michael additions, need to be optimized for scalability. Another strategy involves the photocatalytic synthesis of substituted piperazines, which can be an environmentally friendly and convenient method. nih.gov

When scaling up, reaction conditions must be carefully controlled to ensure consistent yield and purity. This includes monitoring temperature, reaction time, and the rate of reagent addition. For instance, in the synthesis of a related piperazine derivative, the purification process involved extraction and recrystallization to obtain the final product with high purity. prepchem.com Such purification methods need to be scalable and efficient.

A case study in process optimization for a preclinical API candidate highlighted the importance of re-evaluating the initial synthetic route for scalability. The original route involved a reaction with a hygroscopic and poorly soluble sodium salt, which was challenging to handle in larger quantities. High-throughput experimentation (HTE) was used to screen for alternative conditions, leading to the identification of more robust and scalable synthetic routes.

The table below outlines some common challenges and potential solutions in scaling up the synthesis of chiral piperazines for research applications:

ChallengePotential SolutionReference
Expensive or unavailable starting materialsUtilize readily available chiral pool starting materials like α-amino acids.
Low reaction efficiency or yieldOptimize reaction conditions (solvent, temperature, catalyst) using techniques like HTE.
Difficult purificationDevelop scalable purification methods such as crystallization or chromatography with optimized solvent systems. prepchem.com
Stereochemical controlEmploy stereoselective synthetic routes and analytical methods to ensure enantiomeric purity.
Handling of hazardous reagentsIdentify safer alternative reagents or implement appropriate engineering controls for large-scale use.

Chemical Reactivity and Mechanistic Investigations of 2s 2 4 Methoxyphenyl Methyl Piperazine

Typical Reaction Pathways and Transformations

The reactivity of (2S)-2-[(4-Methoxyphenyl)methyl]piperazine is dominated by transformations involving the nitrogen atoms of the piperazine (B1678402) moiety. These include nucleophilic substitutions, oxidations, and participation in cross-coupling reactions.

The piperazine ring contains two secondary amine nitrogens (N1 and N4), both of which can act as nucleophiles. The N1 nitrogen is adjacent to the chiral center, making it more sterically hindered than the N4 nitrogen. This difference in steric environment can be exploited to achieve regioselective functionalization. Common nucleophilic substitution reactions include N-alkylation and N-arylation.

N-alkylation can be achieved by reacting the piperazine with alkyl halides or through reductive amination with aldehydes or ketones. nih.gov For instance, reaction with an aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is a standard method for introducing an alkyl group. N-arylation is frequently accomplished via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. google.com These reactions allow for the formation of a carbon-nitrogen bond between the piperazine nitrogen and an aromatic ring.

Table 1: Representative Conditions for Nucleophilic Substitution of Piperazine Nitrogens
Reaction TypeReagentsTypical ConditionsReference
N-Alkylation (Direct)Alkyl Halide (e.g., R-Br), Base (e.g., K₂CO₃)Solvent (e.g., DMF, Acetonitrile), Heat google.com
N-Alkylation (Reductive Amination)Aldehyde/Ketone (RCHO), Reducing Agent (e.g., NaBH(OAc)₃)Solvent (e.g., Dichloromethane, THF) nih.gov
N-Arylation (Buchwald-Hartwig)Aryl Halide (Ar-X), Pd Catalyst, Ligand, Base (e.g., NaOtBu)Inert Solvent (e.g., Toluene (B28343), Dioxane) wikipedia.orgorganic-chemistry.org

The nitrogen atoms of the piperazine ring can be oxidized. Kinetic studies on the oxidation of simple piperazines by oxidants like bromamine-T in an acidic medium show that the reaction proceeds via the formation of an intermediate, likely involving the nitrogen atom. scirp.org The reaction is typically first-order with respect to both the piperazine and the oxidant. scirp.org The methoxy (B1213986) group on the phenyl ring is generally stable to mild oxidation conditions but can be cleaved under harsher oxidative protocols.

Reduction reactions are more relevant to the synthesis of this compound itself. For example, chiral piperazines can be prepared by the reduction of the corresponding chiral piperazin-2-one (B30754) precursors. nih.gov The reduction of both the amide and ester carbonyl groups in piperazin-2-one derivatives has been successfully achieved using reagents like borane-tetrahydrofuran (B86392) complex, yielding the desired piperazine structure. nih.gov

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling for forming C-C bonds between an organoboron compound and a halide, is not a direct reaction pathway for the parent compound. libretexts.org However, it is highly relevant for derivatives. For instance, if the 4-methoxyphenyl (B3050149) group were replaced with a 4-bromophenyl group, a Suzuki coupling could be performed at that position. More commonly, the piperazine nitrogen could be functionalized with a haloaryl group, which would then serve as the electrophilic partner in a subsequent Suzuki-Miyaura coupling to build a more complex molecular architecture. rsc.orgnih.gov

Table 2: Typical Buchwald-Hartwig Amination System for Piperazine Arylation
ComponentExamplesPurpose
Palladium PrecursorPd₂(dba)₃, Pd(OAc)₂Source of Pd(0) catalyst
LigandBINAP, XPhos, BippyPhosStabilizes catalyst, facilitates oxidative addition/reductive elimination. wikipedia.orgnih.gov
BaseNaOtBu, K₂CO₃, Cs₂CO₃Deprotonates the amine to form the active nucleophile
SolventToluene, Dioxane, THFInert reaction medium

Stereochemical Control and Diastereoselectivity in Reactions

The (S)-stereocenter at the C2 position is a critical feature of the molecule, influencing the stereochemical outcome of subsequent reactions. Any transformation involving the creation of a new stereocenter has the potential to be diastereoselective. The bulky (4-methoxyphenyl)methyl group at the chiral center can direct incoming reagents to the less sterically hindered face of the molecule or influence the conformational equilibrium of the piperazine ring.

The synthesis of chiral piperazines often relies on starting materials from the chiral pool, such as amino acids. For example, syntheses starting from (S)-serine or (S)-phenylalanine have been developed to produce chiral piperazine derivatives. nih.govnih.gov In these syntheses, controlling the stereochemistry is paramount. The cyclization step to form the piperazine ring can lead to the formation of diastereomers (e.g., cis and trans isomers), which may require separation by chromatographic methods. nih.gov The ratio of these diastereomers is often dependent on the specific reaction conditions and the nature of the substituents. nih.gov Therefore, reactions involving the derivatization of this compound must be carefully monitored for the formation of diastereomeric products.

Kinetic Studies of Reactions Involving the Compound

While specific kinetic studies on this compound are not widely published, valuable insights can be drawn from studies on related piperazine structures. A kinetic investigation of the oxidation of piperazine, 1-methylpiperazine, and 1-ethylpiperazine (B41427) by bromamine-T (BAT) in an acidic buffer provides a relevant model. scirp.org

The study revealed that the reaction rate has a first-order dependence on the concentration of both the piperazine substrate and the oxidant (BAT). scirp.org Interestingly, the rate showed an inverse fractional-order dependence on the H+ concentration, suggesting a pre-equilibrium step where the protonated piperazine species is less reactive or unreactive. scirp.org The proposed mechanism involves the deprotonation of the substrate in a fast equilibrium step, followed by a rate-determining step where the unprotonated piperazine reacts with the active oxidant species. scirp.org

Table 3: Summary of Kinetic Findings for Piperazine Oxidation by Bromamine-T scirp.org
ParameterObservationInference
Order w.r.t. [Piperazine]First-orderPiperazine is involved in the rate-determining step.
Order w.r.t. [BAT]First-orderThe oxidant is involved in the rate-determining step.
Order w.r.t. [H⁺]Inverse fractional-orderProtonated piperazine is unreactive; a deprotonation pre-equilibrium exists.
Effect of Ionic StrengthNegligibleThe rate-determining step involves a neutral molecule and an ion or two neutral molecules.
Effect of Product (p-toluenesulfonamide)No effectThe rate-determining step is not reversible.

Activation parameters such as the enthalpy and entropy of activation have been calculated from such studies, providing deeper insight into the transition state of the reaction. scirp.org These principles of reaction kinetics are expected to apply to the reactions of this compound.

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the reactivity and electronic structure of piperazine derivatives. mdpi.cominonu.edu.tr DFT studies allow for the detailed analysis of molecular properties that govern chemical reactions. For a molecule like this compound, computational methods can predict the most stable conformation, the distribution of electron density, and the energies of the frontier molecular orbitals (HOMO and LUMO). mdpi.com

The HOMO energy is indicative of the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The location of the HOMO is often centered on the piperazine nitrogens, confirming their role as the primary nucleophilic sites. The calculated electrostatic potential can further map out electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack.

Furthermore, DFT can be used to model entire reaction pathways, including the calculation of energies for reactants, intermediates, transition states, and products. mdpi.com By identifying the transition state structures and their associated energy barriers (activation energies), researchers can elucidate detailed reaction mechanisms. mdpi.com This approach is invaluable for understanding the regioselectivity of N-alkylation or N-arylation, the diastereoselectivity induced by the chiral center, and the relative rates of competing reaction pathways.

Table 4: Key Parameters from Computational Analysis of Piperazine Derivatives
Computational ParameterSignificanceReference
Optimized GeometryPredicts the most stable 3D structure (e.g., chair conformation of the piperazine ring). inonu.edu.tr
HOMO/LUMO EnergiesIndicate nucleophilicity/electrophilicity and global reactivity. mdpi.com
Electrostatic Potential (ESP)Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions. inonu.edu.tr
Transition State (TS) EnergyDetermines the activation energy barrier of a reaction, allowing for mechanistic insights. mdpi.com
Natural Bond Orbital (NBO) AnalysisAnalyzes charge distribution and orbital interactions (e.g., hyperconjugation). inonu.edu.trrsc.org

Structural Elucidation and Advanced Spectroscopic Characterization of 2s 2 4 Methoxyphenyl Methyl Piperazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For (2S)-2-[(4-Methoxyphenyl)methyl]piperazine, with its chiral center and multiple proton and carbon environments, 1D and 2D NMR techniques provide critical information on connectivity, stereochemistry, and conformation.

¹H NMR and ¹³C NMR Analysis

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic signals corresponding to the 4-methoxyphenyl (B3050149) group, the benzylic methylene (B1212753) bridge, and the substituted piperazine (B1678402) ring.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and multiplicity of each proton.

Aromatic Protons: The 4-methoxyphenyl group is expected to show two sets of doublets in the aromatic region (typically δ 6.8-7.2 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. wisc.eduyoutube.com The protons ortho to the methoxy (B1213986) group (H-2'/H-6') would appear at a slightly lower chemical shift (e.g., ~δ 6.88 ppm) compared to the protons meta to the methoxy group (H-3'/H-5', e.g., ~δ 7.15 ppm) due to the electron-donating effect of the methoxy group.

Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group (CH₃O-) is expected around δ 3.7-3.8 ppm. mdpi.com

Piperazine and Benzylic Protons: The protons on the piperazine ring and the adjacent benzylic methylene group present a more complex system. The presence of a chiral center at C-2 makes the geminal protons of the benzylic CH₂ group diastereotopic, meaning they are chemically non-equivalent and should appear as a pair of doublets of doublets (an AB quartet) rather than a simple singlet. researchgate.net The piperazine ring protons (at positions 3, 5, and 6) would appear as a series of complex multiplets in the aliphatic region (typically δ 2.5-3.5 ppm). nih.govresearchgate.net The N-H proton of the piperazine ring would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms and their electronic environment.

Aromatic Carbons: The 4-methoxyphenyl group would show four distinct signals. The carbon bearing the methoxy group (C-4') is expected around δ 158-160 ppm, while the ipso-carbon attached to the benzyl (B1604629) group (C-1') would be around δ 130 ppm. spectrabase.comchemicalbook.comchemicalbook.com The ortho (C-2'/C-6') and meta (C-3'/C-5') carbons would appear around δ 114 ppm and δ 130 ppm, respectively. chemicalbook.comoregonstate.edu

Methoxy Carbon: The methoxy carbon (CH₃O-) typically resonates at approximately δ 55 ppm. chemicalbook.comorganicchemistrydata.org

Aliphatic Carbons: The carbons of the piperazine ring and the benzylic methylene group are expected in the δ 40-60 ppm range. mdpi.comnih.gov The benzylic carbon (CH₂) would likely appear around δ 58-62 ppm. The C-2 carbon, being adjacent to the substituent and a nitrogen atom, would be downfield compared to other piperazine carbons. The C-3, C-5, and C-6 carbons would have distinct chemical shifts reflecting their positions relative to the substituent and the two nitrogen atoms. organicchemistrydata.orgnih.gov

Predicted NMR Data for this compound

Predicted ¹H and ¹³C NMR Chemical Shifts

AssignmentPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
H-2'/H-6' (Aromatic)~6.88 (d, J ≈ 8.8 Hz)~114.5
H-3'/H-5' (Aromatic)~7.15 (d, J ≈ 8.8 Hz)~130.2
C-1' (Aromatic, ipso)-~130.0
C-4' (Aromatic, C-O)-~159.0
OCH₃~3.75 (s, 3H)~55.3
Benzylic CH₂~3.5 (m, 2H)~59.0
Piperazine C-2H~3.0-3.2 (m, 1H)~54.0
Piperazine CH₂ (C-3, C-5, C-6)~2.5-3.1 (m, 6H)~45-50
Piperazine NHBroad singlet (variable)-

³¹P NMR for Phosphorylated Derivatives

Should this compound be functionalized to include a phosphorus-containing group, for example through phosphorylation or the formation of a phosphoramidate (B1195095) at one of the nitrogen atoms, ³¹P NMR spectroscopy would be a critical characterization technique. researchgate.net ³¹P is a 100% naturally abundant, spin-1/2 nucleus, making this technique highly sensitive. magritek.com

The chemical shift in ³¹P NMR is highly dependent on the oxidation state and coordination environment of the phosphorus atom. nih.gov

Phosphoramidates: If a phosphoramidate is formed by reacting the piperazine nitrogen with a phosphoryl chloride, the resulting P(V) species would typically exhibit a signal in the range of δ -10 to +20 ppm, relative to the 85% H₃PO₄ standard. researchgate.net The presence of a chiral center in the parent molecule would result in the formation of diastereomers if the phosphorus center also becomes chiral, potentially leading to two distinct signals in the ³¹P NMR spectrum. magritek.com

Phosphites: If the derivative is a phosphite (B83602) (P(III)), the chemical shift would be observed much further downfield, often in the range of δ +120 to +160 ppm. magritek.com

Coupling: One-bond coupling between ³¹P and ¹H (¹JPH) can be observed in proton-coupled spectra and is typically large, in the range of 600-700 Hz, providing direct evidence of P-H bonds. xml-journal.net Couplings to other nuclei, such as carbon or fluorine, can also provide valuable structural information.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

2D NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C signals and elucidating the through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. researchgate.net For this compound, COSY would be crucial for tracing the connectivity within the piperazine ring, showing correlations between adjacent protons (e.g., H-2 to H-3, H-5 to H-6). It would also confirm the coupling between the ortho and meta protons on the 4-methoxyphenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu HSQC is invaluable for assigning carbon signals by linking them to their known proton assignments. For example, it would definitively link the aromatic proton signals at ~δ 6.88 ppm to the aromatic carbon signal at ~δ 114.5 ppm. An edited HSQC can further distinguish CH/CH₃ groups from CH₂ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). libretexts.org This is arguably the most powerful technique for connecting different structural fragments. Key HMBC correlations would include:

From the methoxy protons (OCH₃) to the C-4' aromatic carbon.

From the benzylic protons (CH₂) to the ipso-aromatic carbon (C-1') and the ortho-aromatic carbons (C-2'/C-6').

Crucially, from the benzylic protons to the C-2 and C-3 carbons of the piperazine ring, confirming the connection point of the benzyl group. researchgate.nethuji.ac.il

From the piperazine protons to adjacent piperazine carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, providing insights into the 3D structure and conformation of the molecule. researchgate.netmdpi.com For the piperazine ring, which typically adopts a chair conformation, NOESY can help determine the axial or equatorial orientation of substituents and protons. rsc.org Key NOESY correlations would be expected between the benzylic protons and the H-2 and H-3 protons on the piperazine ring, helping to define the preferred orientation of the (4-methoxyphenyl)methyl substituent.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

FTIR and Raman spectroscopy provide complementary information about the vibrational modes of a molecule, corresponding to the functional groups present.

N-H Vibrations: The piperazine ring contains two secondary amine groups. A key feature in the FTIR spectrum would be the N-H stretching vibration, expected as a moderate to weak band in the 3200-3400 cm⁻¹ region. researchgate.net The N-H bending vibration is typically observed around 1600-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching bands are expected just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). Aliphatic C-H stretching from the benzyl and piperazine methylene groups would appear just below 3000 cm⁻¹ (e.g., 2800-2980 cm⁻¹). nih.gov

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene ring typically give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: A very prominent feature in the FTIR spectrum is expected to be the strong, characteristic C-O stretching band of the aryl ether (methoxy group), which typically appears in the 1230-1270 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric) regions. wikipedia.org

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds. The symmetric "breathing" mode of the benzene ring, often seen near 1000 cm⁻¹, would be a strong feature in the Raman spectrum. researchgate.netspectrabase.com The C-H and C-C backbone vibrations would also be clearly visible.

Predicted Vibrational Frequencies

Characteristic IR and Raman Bands

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique/Intensity
N-H Stretch (Piperazine)3200 - 3400IR / Medium-Weak
Aromatic C-H Stretch3030 - 3100IR & Raman / Medium
Aliphatic C-H Stretch2800 - 2980IR & Raman / Strong
Aromatic C=C Stretch1450 - 1610IR & Raman / Medium-Strong
Asymmetric C-O-C Stretch (Aryl Ether)1230 - 1270IR / Strong
Symmetric C-O-C Stretch (Aryl Ether)1020 - 1050IR / Strong
Aromatic Ring Breathing~1000Raman / Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and structure through fragmentation analysis.

As a benzylpiperazine derivative, this compound is expected to follow characteristic fragmentation pathways. xml-journal.netojp.gov The molecular formula is C₁₂H₁₈N₂O, giving a monoisotopic mass of 206.1419 Da.

The most likely fragmentation process involves cleavage of the benzylic C-C bond, which is the weakest bond in the structure.

Benzylic Cleavage: The bond between the benzylic carbon and the piperazine ring can cleave, leading to two primary fragment ions.

Formation of the 4-methoxybenzyl cation (or tropylium (B1234903) ion equivalent) at m/z 121 . This is often a very abundant, or even base peak, in the mass spectra of such compounds. researchgate.net

Formation of the piperazin-2-ylmethyl cation radical or related fragments.

Piperazine Ring Fragmentation: The piperazine ring itself can undergo fragmentation, typically through cleavage of the C-N bonds. xml-journal.net This can lead to the loss of ethyleneimine (C₂H₅N) fragments or other small neutral losses, resulting in characteristic ions at m/z values such as 56, 70, or 85. europa.eu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, typically to within a few parts per million (ppm). nih.govmdpi.com This allows for the unambiguous determination of the elemental formula of the parent compound. For this compound, HRMS would be used to confirm the molecular formula C₁₂H₁₈N₂O by observing the protonated molecule [M+H]⁺ at a calculated m/z of 207.1492. mdpi.com This precise mass measurement is crucial for confirming the identity of a newly synthesized compound and distinguishing it from other potential isomers or compounds with the same nominal mass.

Predicted Mass Spectrometry Fragmentation Data

Major Expected Fragment Ions

m/z (Da)Proposed Ion StructureFragmentation Pathway
207.1492[C₁₂H₁₈N₂O + H]⁺Protonated Molecular Ion ([M+H]⁺)
121.0653[C₈H₉O]⁺Cleavage of the benzylic C-C bond (4-methoxybenzyl cation)
91.0548[C₇H₇]⁺Loss of methoxy group from m/z 121 (tropylium ion)
86.0969[C₅H₁₂N]⁺Piperazine ring fragment
56.0500[C₃H₆N]⁺Piperazine ring fragment

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

While specific studies detailing the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of this compound are not extensively documented in the surveyed literature, its fragmentation pattern can be reliably predicted based on the well-established behavior of structurally related benzylpiperazine (BZP) and other piperazine derivatives. researchgate.neteuropa.eu Analytical methods for piperazine compounds commonly employ reversed-phase chromatography, often with a C18 column, using mobile phases composed of acetonitrile (B52724) and a buffered aqueous solution, such as ammonium (B1175870) formate, to achieve effective separation. nih.gov

Under typical electrospray ionization (ESI) in positive mode, this compound (molar mass: 206.28 g/mol ) is expected to readily form a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 207.29. Subsequent collision-induced dissociation (CID) in the mass spectrometer would likely initiate fragmentation at the most labile sites of the molecule.

The primary and most significant fragmentation pathway for benzylpiperazine analogues involves the cleavage of the benzylic C-C bond. europa.eu For this compound, this would result in the formation of a stable 4-methoxybenzyl cation. This cation is expected to rearrange into a highly stable methoxy-substituted tropylium ion at m/z 121, which would likely represent the base peak in the MS/MS spectrum. This is analogous to the characteristic m/z 91 tropylium ion that dominates the mass spectrum of BZP. europa.eu

Further fragmentation would involve the characteristic cleavage of the piperazine ring itself. This process typically leads to a series of amine fragment ions of lower mass. The perfluoroacylation of the secondary amine nitrogen in related isomeric piperazines has been shown to yield mass spectra with differences in the relative abundance of some fragment ions, though the fundamental fragmentation pathways remain unaltered. ojp.gov The analysis of various piperazine designer drugs shows common fragmentation patterns arising from the piperazine core. researchgate.net

A summary of the predicted major ions in the ESI-MS/MS spectrum of this compound is presented below.

Table 1: Predicted ESI-MS/MS Fragmentation Data for this compound

Predicted m/z Proposed Ion Structure Fragmentation Pathway
207.29 [C₁₂H₁₉N₂O]⁺ Protonated molecule [M+H]⁺
121.06 [C₈H₉O]⁺ Benzylic cleavage, formation of methoxy-tropylium ion
87.09 [C₄H₁₁N₂]⁺ Cleavage of the piperazine ring following benzyl group loss

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

A definitive single-crystal X-ray diffraction structure for this compound has not been reported in the examined scientific literature. However, extensive crystallographic data for a wide range of piperazine derivatives, including salts of N-(methoxyphenyl)piperazine and piperazine itself, allow for a detailed prediction of its solid-state characteristics. iucr.orgresearchgate.net

The piperazine ring is consistently observed to adopt a stable chair conformation in the solid state. iucr.orgresearchgate.net In this compound, the (4-methoxyphenyl)methyl substituent at the C2 position would be expected to occupy an equatorial position to minimize steric strain, a common feature in substituted cyclohexanes and related heterocycles.

The crystal packing and supramolecular architecture would be predominantly governed by a network of intermolecular hydrogen bonds. The molecule possesses two secondary amine protons (N-H), which act as hydrogen bond donors, and two nitrogen atoms and one methoxy oxygen atom that can act as hydrogen bond acceptors. This facilitates the formation of robust N-H···N and N-H···O hydrogen bonds, linking molecules into extended one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. iucr.orgresearchgate.net In the crystal structure of unsubstituted piperazine, molecules are linked by N-H···N hydrogen bonds to form sheets. researchgate.net In salts of the related compound 4-(2-methoxyphenyl)piperazine, strong N-H···O interactions are the dominant supramolecular feature. iucr.org

To illustrate the typical crystallographic parameters for a related compound, the data for 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate are provided below. It is important to note that this is a salt of a positional isomer and its crystallographic data will differ from that of the neutral title compound.

Table 2: Illustrative Crystallographic Data for an Analogue, 4-(2-Methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate iucr.org

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 7.4249 (2)
b (Å) 21.0374 (7)
c (Å) 13.1251 (4)
β (°) 97.464 (3)
Volume (ų) 2032.53 (11)
Z 4

| Key Interactions | N-H···O, C-H···O hydrogen bonds |

Computational Chemistry and Theoretical Studies on 2s 2 4 Methoxyphenyl Methyl Piperazine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict the molecular properties of various compounds with a good balance of accuracy and computational cost.

Optimized Geometries and Conformational Analysis

The geometry of the para-isomer of N-(4-methoxyphenyl)piperazine was optimized using the B3LYP/6-311++G(d,p) level of theory. nih.gov The piperazine (B1678402) ring in this class of compounds typically adopts a chair conformation to minimize steric strain. epa.gov For (2S)-2-[(4-Methoxyphenyl)methyl]piperazine, the presence of the (4-methoxyphenyl)methyl substituent at the C2 position would lead to two primary chair conformations: one with the substituent in an axial position and another with it in an equatorial position. The relative stability of these conformers is determined by the steric and electronic interactions within the molecule.

In the related N-(4-methoxyphenyl)piperazine, the optimized geometric parameters, such as bond lengths and angles, were found to be in good agreement with experimental data where available. nih.gov The planarity of the phenyl ring and the geometry of the methoxy (B1213986) group are well-reproduced by these calculations.

Table 1: Selected Optimized Geometrical Parameters for N-(4-methoxyphenyl)piperazine (para-isomer) nih.gov (Note: This data is for a structurally similar compound and serves as a reference.)

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthC-O (methoxy)1.36 Å
Bond LengthC-N (aromatic)1.41 Å
Bond AngleC-O-C (methoxy)117.8°
Dihedral AngleC-C-N-C (piperazine)-55.7°

This is an interactive data table. Click on the headers to sort.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. uni-muenchen.de The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. mdpi.com

For N-(4-methoxyphenyl)piperazine, the HOMO is primarily localized on the electron-rich methoxyphenyl ring, specifically on the oxygen and nitrogen atoms, indicating that these are the most probable sites for electrophilic attack. nih.gov The LUMO is distributed over the phenyl ring of the methoxyphenyl group. nih.gov The calculated HOMO and LUMO energies for the para-isomer of N-(4-methoxyphenyl)piperazine are -5.40 eV and -0.44 eV, respectively, resulting in an energy gap of 4.96 eV. nih.gov This relatively large energy gap suggests high kinetic stability and low chemical reactivity. mdpi.com

Table 2: Calculated Frontier Molecular Orbital Energies for N-(4-methoxyphenyl)piperazine (para-isomer) nih.gov (Note: This data is for a structurally similar compound and serves as a reference.)

ParameterEnergy (eV)
EHOMO-5.40
ELUMO-0.44
Energy Gap (ΔE)4.96

This is an interactive data table. Click on the headers to sort.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP surface is colored to represent different potential values, where red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of most positive potential (electron-deficient, susceptible to nucleophilic attack). inonu.edu.trresearchgate.net

In the MEP map of N-(4-methoxyphenyl)piperazine, the most negative potential is located around the oxygen atom of the methoxy group and the nitrogen atoms of the piperazine ring, confirming these as the primary sites for electrophilic interaction. nih.gov The hydrogen atoms of the piperazine ring and the aromatic ring exhibit positive potential, making them susceptible to nucleophilic attack. nih.gov The MEP analysis corroborates the findings from the HOMO-LUMO analysis regarding the reactive sites of the molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with the classical Lewis structure concept. uni-muenchen.dewisc.edu It allows for the investigation of intramolecular interactions, such as hyperconjugation, which contribute to the stability of the molecule. This analysis involves examining the interactions between filled (donor) and empty (acceptor) orbitals and quantifying their energetic significance through second-order perturbation theory.

Table 3: Representative Donor-Acceptor Interactions from NBO Analysis for Methoxyphenyl and Piperazine Fragments (Note: This table represents expected interactions based on studies of similar compounds.)

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (O)π* (C-C)aromaticHigh
LP (N)piperazineσ* (C-H)Moderate
σ (C-H)σ* (C-N)Low

This is an interactive data table. Click on the headers to sort.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excitation energies and simulating the UV-Vis absorption spectra of molecules. rsc.org It provides insights into the nature of electronic transitions, such as n→π* and π→π*, and the corresponding oscillator strengths.

The TD-DFT calculations for N-(4-methoxyphenyl)piperazine, performed at the B3LYP/6-311++G(d,p) level in the gas phase, predict the main absorption bands in the UV region. nih.gov The calculated maximum absorption wavelength (λmax) for the para-isomer is 245 nm, which is attributed to a π→π* transition primarily involving the methoxyphenyl moiety. nih.gov This theoretical spectrum is in good agreement with the experimental UV-Vis spectrum, which shows a strong absorption band at a similar wavelength. nih.gov The introduction of the methyl group at the 2-position of the piperazine ring is not expected to significantly alter the electronic transitions associated with the chromophoric methoxyphenyl group.

Table 4: Calculated Electronic Absorption Data for N-(4-methoxyphenyl)piperazine (para-isomer) nih.gov (Note: This data is for a structurally similar compound and serves as a reference.)

Calculated λmax (nm)Experimental λmax (nm)Oscillator Strength (f)Major Contribution
2452430.231HOMO → LUMO (π→π*)

This is an interactive data table. Click on the headers to sort.

Theoretical Prediction of NMR Chemical Shifts (GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within DFT to predict the NMR chemical shifts of molecules with high accuracy. nih.govresearchgate.net By calculating the isotropic magnetic shielding tensors, it is possible to obtain theoretical 1H and 13C NMR spectra that can be compared with experimental data for structure elucidation and assignment of resonances. mdpi.comresearchgate.net

Table 5: Representative Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound (Note: This table contains expected chemical shift ranges based on GIAO calculations of similar compounds.)

AtomPredicted Chemical Shift (ppm)
H (aromatic)6.8 - 7.2
H (piperazine N-H)~2.5 - 3.5
H (piperazine C-H)~2.8 - 3.2
H (methoxy)~3.8
H (benzylic CH2)~3.5
C (aromatic)114 - 155
C (piperazine)45 - 55
C (methoxy)~55
C (benzylic CH2)~60

This is an interactive data table. Click on the headers to sort.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to determine a molecule's electronic properties and predict its reactivity. Key descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) help in understanding the chemical behavior of this compound.

Chemical Potential (μ) : This descriptor indicates the tendency of electrons to escape from a system. It is related to the electronegativity of the molecule.

Chemical Hardness (η) : Hardness measures the resistance to a change in electron distribution or charge transfer. A large HOMO-LUMO gap generally signifies a "hard" molecule, which is less reactive, while a small gap indicates a "soft," more reactive molecule.

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons, providing a measure of its electrophilic character.

Table 1: Conceptual Quantum Chemical Descriptors This table illustrates typical quantum chemical descriptors that would be calculated for a molecule like this compound to predict its reactivity. The values are hypothetical and for illustrative purposes only.

DescriptorFormulaConceptual Significance
HOMO Energy (EHOMO) -Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy (ELUMO) -Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability.
Chemical Potential (μ) (EHOMO + ELUMO) / 2Electron escaping tendency.
Chemical Hardness (η) (ELUMO - EHOMO) / 2Resistance to charge transfer.
Electrophilicity Index (ω) μ2 / (2η)Global electrophilic nature of the molecule.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

The piperazine ring exists predominantly in a chair conformation. iucr.orgnih.gov However, the orientation of the substituent at the C2 position introduces additional conformational complexity. Molecular dynamics (MD) simulations are computational methods used to simulate the physical movements of atoms and molecules over time, providing a detailed view of conformational landscapes and intermolecular interactions. nitech.ac.jpdovepress.com

For this compound, the key conformational question is the preference of the (4-methoxyphenyl)methyl group for either an axial or equatorial position on the piperazine ring. Conformational studies on other 2-substituted piperazines have shown that the substituent's preference can be influenced by factors like intramolecular hydrogen bonding and the nature of other groups on the piperazine nitrogens. nih.gov In some 1-acyl or 1-aryl 2-substituted piperazines, the axial conformation was found to be preferred. nih.gov

MD simulations can map the energy landscape associated with the rotation of bonds and the puckering of the piperazine ring. These simulations can reveal:

The most stable, low-energy conformations of the molecule.

The energy barriers between different conformations.

The dynamic equilibrium between axial and equatorial conformers.

Table 2: Conformational Analysis Findings for 2-Substituted Piperazines

FeatureObservationSignificance for this compoundReference
Piperazine Ring Conformation Predominantly adopts a chair conformation.The fundamental ring structure is stable and well-defined. iucr.orgnih.gov
Substituent Orientation Can exist in either axial or equatorial positions.The orientation of the (4-methoxyphenyl)methyl group is a key determinant of the molecule's 3D shape. nih.gov
Conformational Preference In some 1-acyl/1-aryl 2-substituted piperazines, the axial conformation is preferred.The specific N-substituents (or lack thereof) will influence the axial/equatorial equilibrium for the target compound. nih.gov
Stabilizing Factors Intramolecular hydrogen bonding can further stabilize the axial conformation in certain ether-linked compounds.The presence of N-H donors and the methoxy oxygen could potentially lead to intramolecular interactions. nih.gov

In Silico Modeling for Ligand-Target Interactions in Research Applications

In silico techniques, particularly molecular docking, are essential for predicting how a ligand like this compound might bind to a biological target, such as a receptor or enzyme. nih.gov This class of arylpiperazines has been extensively studied for its interaction with various central nervous system (CNS) receptors. ncats.io

Molecular docking simulations place the 3D structure of the ligand into the binding site of a target protein to predict its preferred binding mode and affinity. This process helps to:

Identify potential biological targets for the compound.

Elucidate the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) that stabilize the ligand-receptor complex. nih.gov

Provide a rationale for the observed biological activity and selectivity of related compounds. nih.govnih.gov

For example, docking studies of various methoxyphenyl)piperazine derivatives have been performed to understand their binding to dopamine (B1211576) D2, alpha1-adrenergic, and serotonin (B10506) (5-HT) receptors. nih.govnih.govnih.gov In many cases, the protonated piperazine nitrogen forms a crucial salt bridge with an acidic residue (like aspartic acid) in the receptor's binding pocket, while the aryl group engages in hydrophobic or aromatic interactions. nih.gov By docking this compound into the binding sites of these and other receptors, researchers can generate hypotheses about its potential pharmacological profile, which can then be tested experimentally.

Table 3: Examples of Molecular Docking Applications for Related Piperazine Derivatives

Compound ClassBiological TargetKey Findings from Docking/ModelingReference
1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazinesDopamine D2 ReceptorTwo possible binding orientations were proposed, with the most stable involving a salt bridge between the piperidine (B6355638) moiety and Asp114. nih.gov
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazolesAlpha1-Adrenergic ReceptorsDocking and MD simulations helped identify promising lead compounds and provided a rationale for their activity. nih.gov
Bicyclohydantoin-arylpiperazines5-HT1A ReceptorStructure-activity relationship (SAR) studies indicated that the linker length between the arylpiperazine and another moiety was critical for affinity and selectivity. nih.gov
N-methyl-piperazine chalconesMonoamine oxidase-B (MAO-B)The top compound showed low binding energy (-11.6 kcal/mol) with four hydrogen bonds and two π-π interactions in the active site. nih.gov

Applications of 2s 2 4 Methoxyphenyl Methyl Piperazine As a Chiral Building Block and Chemical Scaffold in Research

Role in Asymmetric Synthesis of Complex Organic Molecules

The stereochemical information embedded in (2S)-2-[(4-methoxyphenyl)methyl]piperazine makes it a significant chiral auxiliary and building block in asymmetric synthesis. nih.gov The development of methods for the asymmetric synthesis of carbon-substituted piperazines is crucial as it opens up new avenues for exploring chemical space that is biologically relevant. nih.gov The enantiomerically pure nature of this compound allows for the diastereoselective and enantioselective construction of complex organic molecules.

Chiral auxiliaries function by temporarily attaching to a prochiral substrate, thereby directing a chemical reaction to proceed with a high degree of stereoselectivity. nih.gov In this context, the this compound moiety can be incorporated into a molecule to influence the stereochemical outcome of subsequent transformations. After the desired stereocenter is established, the auxiliary can be cleaved and potentially recycled.

While specific examples detailing the use of this compound in the total synthesis of a named complex natural product are not extensively documented in publicly available literature, the principles of asymmetric synthesis using chiral piperazines are well-established. researchgate.netresearchgate.net For instance, chiral 2-substituted piperazines can be synthesized from α-amino acids, with key steps involving transformations like aza-Michael additions. researchgate.net These chiral piperazines are then utilized as key intermediates in the synthesis of more complex structures, including those with therapeutic potential.

Development of Novel Heterocyclic Systems Utilizing the Piperazine (B1678402) Core

The piperazine ring is a common motif in a vast array of heterocyclic compounds, many of which possess significant biological activity. The functional groups on this compound, namely the two secondary amines, provide reactive sites for the construction of new ring systems. This allows for the development of novel heterocyclic frameworks with diverse three-dimensional structures.

The synthesis of new heterocyclic systems is a cornerstone of drug discovery and materials science. oaepublish.comcrsubscription.com The piperazine core can be elaborated upon through various chemical reactions, including condensations, cyclizations, and multicomponent reactions. For example, the secondary amines of the piperazine ring can react with bifunctional electrophiles to form fused or spirocyclic heterocyclic systems.

Research in this area has led to the creation of a variety of novel heterocyclic structures. While the direct use of this compound in all these examples is not specified, the synthetic strategies are applicable. For instance, the reaction of piperazine derivatives with other reagents can lead to the formation of pyrimidopyrazolopyrimidine systems and other complex polycyclic structures. crsubscription.com The inherent chirality of this compound would be expected to influence the stereochemistry of the resulting fused or spirocyclic systems, leading to enantiomerically enriched or pure products.

Application in Medicinal Chemistry Research as a Precursor for Biologically Active Compounds

The piperazine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in approved drugs and biologically active compounds. sygnaturediscovery.comrsc.org this compound serves as a valuable precursor for the synthesis of a wide range of biologically active molecules, leveraging its structural and physicochemical properties. ncats.io

Design and Synthesis of Derivatives for Receptor Interaction Studies

Derivatives of (2-methoxyphenyl)piperazine have been extensively studied as ligands for various receptors in the central nervous system. ncats.ioresearchgate.net The this compound scaffold provides a template for the design and synthesis of new ligands with high affinity and selectivity for specific receptor subtypes.

For example, numerous studies have focused on the development of (2-methoxyphenyl)piperazine derivatives as ligands for serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. ncats.ioresearchgate.netnih.govnih.gov The affinity and selectivity of these compounds are influenced by the nature and position of substituents on the piperazine and phenyl rings. The stereochemistry of the piperazine ring, as in the case of the (2S) isomer, can also play a crucial role in receptor recognition and binding.

Table 1: Examples of Receptor Binding Affinities for (2-Methoxyphenyl)piperazine Derivatives

Compound/Derivative ClassTarget ReceptorReported Affinity (Ki)Reference
New (2-methoxyphenyl)piperazine derivatives5-HT1A0.12-0.63 nM nih.gov
1-Cinnamyl-4-(2-methoxyphenyl)piperazine derivativesD2 and D3 dopamine, 5-HT1αNot specified researchgate.net
1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazineD2 Dopamine54 nM nih.gov
1-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}-4-(2-methoxyphenyl)piperazine5-HT1A, 5-HT7, α1, D25 nM, 70 nM, 15 nM, 189 nM nih.gov

This table presents data for derivatives of (2-methoxyphenyl)piperazine to illustrate the utility of this scaffold in receptor ligand design. The specific stereochemistry of the piperazine ring in these examples is not always defined as (2S).

Scaffold for Pharmacophore Development and Optimization

A pharmacophore is the three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. nih.gov The rigid, yet conformationally adaptable, piperazine ring in this compound makes it an excellent scaffold for pharmacophore development. sygnaturediscovery.com By strategically modifying the substituents on the piperazine ring and the 4-methoxyphenyl (B3050149) group, medicinal chemists can optimize the pharmacodynamic and pharmacokinetic properties of drug candidates.

The process of pharmacophore modeling often involves identifying the key interactions between a ligand and its receptor and then designing new molecules that mimic these interactions. nih.gov The this compound core can serve as a central framework to which various functional groups can be attached to create a library of compounds for screening. This approach has been successful in the discovery of potent and selective ligands for a variety of targets.

Generation of Combinatorial Libraries for Research Screening

Combinatorial chemistry is a powerful tool for generating large numbers of compounds for high-throughput screening. crsubscription.commdpi.com The piperazine scaffold is well-suited for combinatorial synthesis due to the presence of two reactive nitrogen atoms that can be readily functionalized. nih.gov

While specific reports on the use of this compound in the generation of large combinatorial libraries are not prevalent in the literature, the principles of such syntheses are well-established for piperazine-based compounds. nih.govmdpi.com Liquid-phase combinatorial synthesis has been used to create libraries of benzylpiperazines, which are potential drug candidates. nih.gov These libraries are constructed through reactions such as nucleophilic benzylic substitution and N-acylation. The use of a chiral starting material like this compound in such a synthetic scheme would allow for the generation of a library of chiral compounds, which is highly valuable for screening against biological targets where stereochemistry is critical for activity.

Screening libraries are essential resources in drug discovery, providing a diverse set of molecules to identify starting points for new therapeutic programs. sygnaturediscovery.comotavachemicals.com The inclusion of compounds derived from chiral building blocks like this compound enhances the structural diversity and potential for identifying stereospecific interactions with biological targets.

Use as a Ligand in Catalysis

The chiral nature of this compound, combined with the presence of two nitrogen donor atoms, makes it a potential candidate for use as a chiral ligand in asymmetric catalysis. nih.govresearchgate.net Chiral ligands are essential for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries.

Metal complexes incorporating chiral ligands can catalyze a wide range of chemical transformations with high enantioselectivity. nih.govresearchgate.net The piperazine framework can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the catalyzed reaction. The electronic and steric properties of the ligand, including the substituent on the chiral center (the 4-methoxyphenylmethyl group in this case), can be tuned to optimize the performance of the catalyst.

While the specific application of this compound as a ligand in a well-defined catalytic system with reported high enantioselectivities is not extensively documented in the literature, the potential for its use is clear. Piperazine-based ligands and their metal complexes have been explored for their applications in catalysis. rsc.orgnih.govnih.gov The rigidification of ligand scaffolds, which can be achieved by incorporating the piperazine unit into macrocyclic structures, is a strategy of interest for enhancing catalytic activity and selectivity. nih.govnih.gov

Analytical Methodologies for Purity Assessment and Identification in Research Samples

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is the cornerstone for the analysis of multi-component samples, enabling the separation, identification, and quantification of individual substances. For a compound like (2S)-2-[(4-Methoxyphenyl)methyl]piperazine, various chromatographic techniques are utilized to assess its chemical and enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the purity assessment of non-volatile or thermally sensitive compounds. For piperazine (B1678402) derivatives, which often lack a strong native chromophore for UV detection, HPLC methods may require specialized detectors or derivatization strategies. jocpr.comsielc.com The analysis can be performed using reversed-phase columns, where the compound is separated based on its hydrophobicity. nih.gov Given the basic nature of the piperazine ring, mobile phase additives like diethylamine (B46881) or triethylamine (B128534) may be used to improve peak shape and reduce tailing. jocpr.com When UV detection is insufficient, alternative detectors such as Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) provide universal detection capabilities. sielc.com

Table 1: Example HPLC Conditions for Analysis of a Piperazine Derivative This table presents typical starting conditions for method development based on published methods for related compounds.

ParameterConditionReference
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.govnuph.edu.ua
Mobile PhaseAcetonitrile (B52724) and/or Methanol (B129727) with a pH-adjusted aqueous buffer (e.g., phosphate (B84403) buffer) nih.govnuph.edu.ua
DetectionUV at ~240 nm (for derivatives or compounds with a chromophore) or MS/ELSD/CAD sielc.comnuph.edu.ua
Flow Rate1.0 mL/min jocpr.com
Column Temperature35-45 °C jocpr.comnuph.edu.ua

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile substances. While piperazine itself can be analyzed directly, derivatization is often employed to increase volatility and improve chromatographic peak shape. proquest.com A direct assay without derivatization can be achieved using a polar stationary phase column. proquest.com However, for robust and sensitive analysis, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), derivatization is common. proquest.comnih.gov GC-MS is particularly valuable as it provides both retention time data for quantification and mass spectra for definitive identification of the analyte and any impurities. researchgate.net

Table 2: Example GC Conditions for Analysis of Piperazine Derivatives This table outlines typical parameters for the GC analysis of piperazines.

ParameterConditionReference
ColumnDB-17 (50% Phenyl-methylpolysiloxane) or DB-WAX (Polyethylene glycol) proquest.comresearchgate.net
Carrier GasHelium researchgate.net
Injector Temperature250 °C researchgate.net
Detector Temperature260 °C (FID) researchgate.net
Oven ProgramInitial temperature ramped to a final temperature (e.g., 100°C to 230°C) unodc.org
DetectionFlame Ionization Detector (FID) or Mass Spectrometry (MS) proquest.comresearchgate.net

For a single enantiomer like this compound, confirming its enantiomeric purity is essential. Chiral chromatography is the definitive method for separating enantiomers and determining the enantiomeric excess (ee) of a sample. unl.pt There are two primary strategies for the chiral separation of piperazines. researchgate.net

Direct Separation: This involves the use of a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® columns), are widely used and have proven effective for separating the enantiomers of various piperazine derivatives. unl.ptresearchgate.net

Indirect Separation: This approach involves reacting the chiral analyte with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column (e.g., C18). researchgate.net An example of a chiral derivatizing agent is 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC). researchgate.net

Table 3: Approaches for Chiral Separation of Piperazines

ApproachPrincipleExample ApplicationReference
Direct MethodSeparation of enantiomers on a Chiral Stationary Phase (CSP).Using a Chiralpak AD-H column for HPLC analysis. unl.pt
Indirect MethodDerivatization with a chiral reagent to form diastereomers, followed by separation on an achiral column.Pre-column derivatization with GITC followed by reversed-phase HPLC. researchgate.net

Derivatization Strategies for Enhanced Detection in Analytical Research

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a given analytical method. For piperazine derivatives, this is done primarily to enhance detector response in HPLC or to improve volatility and thermal stability for GC analysis. proquest.comresearchgate.net

For HPLC-UV analysis, since the basic piperazine structure lacks a significant chromophore, derivatizing agents that introduce a UV-active or fluorescent tag are used. researchgate.net This allows for trace-level detection using standard UV or fluorescence detectors. researchgate.net Common reagents include 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) and dansyl chloride, which react with the secondary amine groups of the piperazine ring. jocpr.comresearchgate.netresearchgate.net

For GC analysis, derivatization aims to cap the polar N-H groups, thereby reducing peak tailing and increasing volatility. proquest.com This is typically achieved through acylation (e.g., with heptafluorobutyric acid anhydride), silylation, or reaction with reagents like ethyl chloroformate. proquest.comnih.gov

Table 4: Common Derivatization Reagents for Piperazine Analysis

ReagentAnalytical TechniquePurposeReference
4-Chloro-7-nitrobenzofuran (NBD-Cl)HPLCIntroduces a UV-active chromophore for enhanced detection. jocpr.comresearchgate.netjocpr.com
Dansyl Chloride (DNS-Cl)HPLCIntroduces a fluorescent tag for sensitive detection. researchgate.netresearchgate.net
Ethyl ChloroformateGCForms a less polar, more volatile derivative. nih.gov
Heptafluorobutyric Acid AnhydrideGCAcylating agent that improves volatility and detector response (ECD). nih.gov

Method Validation in Academic and Research Laboratory Contexts

Method validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose. numberanalytics.comdemarcheiso17025.com In a research environment, while the stringent requirements of regulated pharmaceutical quality control may not be fully applicable, it is still crucial to demonstrate that a method is "fit-for-purpose." oup.com This ensures the reliability, consistency, and accuracy of the data generated. numberanalytics.comresearchgate.net The validation process involves evaluating several key performance characteristics. numberanalytics.comresearchgate.net

Table 5: Key Parameters for Analytical Method Validation in a Research Context

ParameterDefinitionReference
Specificity/SelectivityThe ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. numberanalytics.com
LinearityThe ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. numberanalytics.com
AccuracyThe closeness of agreement between the value which is accepted as a true value and the value found. In research, this can be assessed via spike/recovery experiments. jocpr.comnumberanalytics.com
PrecisionThe degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). jocpr.comnumberanalytics.com
Limit of Detection (LOD)The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. numberanalytics.com
Limit of Quantification (LOQ)The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. numberanalytics.com
RobustnessA measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, temperature). jocpr.comnumberanalytics.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.